methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Biological Activity
Methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Structure and Properties
The compound features a complex molecular structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The molecular formula is C17H18ClN3O2S, and it has a molecular weight of approximately 355.86 g/mol. Notably, the presence of the 4-chlorophenyl and cyclopropyl groups may enhance its interaction with biological targets.
Antimicrobial Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives with specific substitutions showed promising results against Mycobacterium tuberculosis, suggesting that this compound might possess similar efficacy due to its structural features .
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various enzymes such as:
- Cyclin-dependent kinases
- Adenosine receptors
- Glycogen synthase kinase-3
These enzymes play crucial roles in cell cycle regulation and metabolic pathways, indicating potential applications in cancer therapy and metabolic disorders .
Anti-inflammatory Activity
The compound's ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α has been reported. This suggests that it may be useful in treating conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation reactions involving 5-amino-pyrazoles and α-oxoketene dithioacetals.
- Functional group modifications such as hydrolysis and reductive desulfurization to yield the desired product .
Case Study 1: Antitubercular Activity
In vitro assays demonstrated that certain pyrazolo[3,4-b]pyridine derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship (SAR) analysis indicated that modifications at the C(5) and C(7) positions were critical for enhancing activity .
Case Study 2: Cancer Cell Line Studies
A series of synthesized pyrazolo[3,4-b]pyridines were tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited cytotoxic effects, inhibiting cell proliferation effectively .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQLQAFQKYPYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.